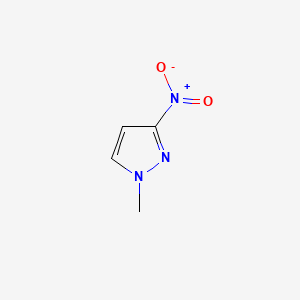![molecular formula C10H13NO2 B1267123 4-[(propan-2-yl)amino]benzoic acid CAS No. 121086-18-8](/img/structure/B1267123.png)
4-[(propan-2-yl)amino]benzoic acid
Overview
Description
4-[(propan-2-yl)amino]benzoic acid is an organic compound with the molecular formula C10H13NO2. It is a derivative of benzoic acid, where the hydrogen atom on the para position of the benzene ring is replaced by an isopropylamino group. This compound is known for its various applications in scientific research and industry.
Mechanism of Action
Target of Action
It’s structurally similar to 4-aminobenzoic acid (paba), which is an essential nutrient for many human pathogens . PABA and its derivatives have exhibited various biological activities .
Mode of Action
It’s known that paba, a structurally similar compound, is an intermediate in the synthesis of folate by bacteria, plants, and fungi . Sulfonamide drugs, which are structurally similar to PABA, have antibacterial activity due to their ability to interfere with the conversion of PABA to folate by the enzyme dihydropteroate synthetase .
Biochemical Pathways
Paba is involved in the synthesis of folate, an essential nutrient for many organisms .
Result of Action
Some derivatives of paba have shown antibacterial activity, including inhibition of methicillin-resistant staphylococcus aureus (mrsa), moderate antimycobacterial activity, and potent broad-spectrum antifungal properties . Some of these derivatives also exhibited notable cytotoxicity for the cancer HepG2 cell line .
Biochemical Analysis
Biochemical Properties
Benzoic acid, 4-[(1-methylethyl)amino]- plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in the metabolism of xenobiotic carboxylic acids, such as glycine N-acyltransferase (GLYAT) and acyl-CoA synthetase . These interactions facilitate the conjugation of benzoic acid, 4-[(1-methylethyl)amino]- with glycine, forming hippuric acid, which is then excreted from the body .
Cellular Effects
Benzoic acid, 4-[(1-methylethyl)amino]- affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in the detoxification processes and the metabolism of xenobiotics . Additionally, it can impact cellular metabolism by altering the levels of metabolites and influencing metabolic flux .
Molecular Mechanism
The molecular mechanism of benzoic acid, 4-[(1-methylethyl)amino]- involves several key interactions at the molecular level. It binds to specific enzymes and proteins, leading to enzyme inhibition or activation. For instance, it inhibits certain enzymes involved in the oxidative metabolism of xenobiotics, thereby reducing the formation of reactive oxygen species . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of benzoic acid, 4-[(1-methylethyl)amino]- can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that benzoic acid, 4-[(1-methylethyl)amino]- is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of benzoic acid, 4-[(1-methylethyl)amino]- vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can be effectively metabolized and excreted . At high doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm .
Metabolic Pathways
Benzoic acid, 4-[(1-methylethyl)amino]- is involved in several metabolic pathways. It is primarily metabolized through conjugation with glycine, forming hippuric acid . This process involves the enzymes glycine N-acyltransferase (GLYAT) and acyl-CoA synthetase . The compound can also influence metabolic flux by altering the levels of intermediates and end products in various metabolic pathways .
Transport and Distribution
The transport and distribution of benzoic acid, 4-[(1-methylethyl)amino]- within cells and tissues are facilitated by specific transporters and binding proteins. These interactions help in the localization and accumulation of the compound in specific cellular compartments . The compound’s distribution is influenced by its physicochemical properties, such as solubility and partition coefficient .
Subcellular Localization
Benzoic acid, 4-[(1-methylethyl)amino]- is localized in specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications play a crucial role in directing the compound to specific organelles . For instance, it has been observed to localize in the mitochondria, where it interacts with enzymes involved in the metabolism of xenobiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[(1-methylethyl)amino]- typically involves the reaction of benzoic acid with isopropylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the amide bond. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In industrial settings, the production of benzoic acid, 4-[(1-methylethyl)amino]- is often carried out in large-scale reactors. The process involves the continuous feeding of benzoic acid and isopropylamine into the reactor, where they react under controlled conditions. The product is then purified using techniques such as crystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
4-[(propan-2-yl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can undergo substitution reactions, where the isopropylamino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require the presence of a catalyst, such as a Lewis acid, and specific reaction conditions to achieve the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines.
Scientific Research Applications
4-[(propan-2-yl)amino]benzoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound is used in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
4-[(propan-2-yl)amino]benzoic acid can be compared with other similar compounds, such as:
Benzoic acid, 4-(1-methylethyl)-: This compound lacks the amino group and has different chemical properties and applications.
Benzoic acid, 4-amino-: This compound has an amino group at the para position but lacks the isopropyl group, resulting in different reactivity and uses.
The uniqueness of benzoic acid, 4-[(1-methylethyl)amino]- lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(propan-2-ylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(2)11-9-5-3-8(4-6-9)10(12)13/h3-7,11H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGURDCUILNHQJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70300807 | |
| Record name | Benzoic acid, 4-[(1-methylethyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70300807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121086-18-8 | |
| Record name | Benzoic acid, 4-[(1-methylethyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70300807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Methylbenzo[d]thiazole-6-carbonitrile](/img/structure/B1267053.png)



![3,4-Dibromothieno[2,3-b]thiophene](/img/structure/B1267057.png)




